molecular formula C15H17F2NO3 B7627751 2-[(4,4-Difluorocyclohexanecarbonyl)amino]-2-phenylacetic acid

2-[(4,4-Difluorocyclohexanecarbonyl)amino]-2-phenylacetic acid

カタログ番号: B7627751
分子量: 297.30 g/mol
InChIキー: YWIZIBNKLZKKIO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(4,4-Difluorocyclohexanecarbonyl)amino]-2-phenylacetic acid, also known as Difluoromethylornithine (DFMO), is an inhibitor of ornithine decarboxylase (ODC), an enzyme involved in the biosynthesis of polyamines. Polyamines are essential for cell proliferation and differentiation, and their dysregulation has been linked to various diseases, including cancer, inflammation, and neurodegeneration. DFMO has been extensively studied for its potential therapeutic applications in these diseases.

作用機序

DFMO inhibits ODC, which is involved in the biosynthesis of polyamines. Polyamines are essential for cell proliferation and differentiation, and their dysregulation has been linked to various diseases. By reducing polyamine levels, DFMO inhibits cell proliferation and induces apoptosis in cancer cells. DFMO has also been shown to have anti-inflammatory and neuroprotective effects, which may be mediated by its effects on polyamine levels.
Biochemical and Physiological Effects
DFMO has been shown to reduce polyamine levels in various tissues, including the brain, liver, and prostate. DFMO has also been shown to inhibit tumor growth and induce apoptosis in cancer cells. In addition, DFMO has anti-inflammatory and neuroprotective effects, which may be mediated by its effects on polyamine levels. DFMO has been well-tolerated in clinical trials, with mild side effects such as gastrointestinal disturbances and reversible hearing loss.

実験室実験の利点と制限

DFMO has several advantages for lab experiments. It is a well-characterized inhibitor of ODC, and its effects on polyamine levels can be easily measured. DFMO has been used in various cell lines and animal models, and its effects on tumor growth and inflammation have been well-documented. However, DFMO has some limitations for lab experiments. Its effects on polyamine levels can be complex and tissue-specific, and its long-term effects on cell proliferation and differentiation are not well-understood. In addition, DFMO may have off-target effects that need to be carefully controlled for in experiments.

将来の方向性

DFMO has shown promise as a therapeutic agent for various diseases, and there are several future directions for research. In cancer, DFMO may be used in combination with other chemotherapeutic agents to enhance its effects on tumor growth. DFMO may also be used as a chemopreventive agent in high-risk populations. In inflammation, DFMO may be used to target specific pathways involved in disease progression. In neurodegeneration, DFMO may be used to prevent the dysregulation of polyamines that contribute to disease progression. Further research is needed to fully understand the effects of DFMO on polyamine metabolism and its potential therapeutic applications in various diseases.

合成法

DFMO can be synthesized by reacting 2-phenylglycine with 4,4-difluorocyclohexanone in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with phosgene to form the final product. The synthesis method has been optimized to improve the yield and purity of DFMO.

科学的研究の応用

DFMO has been studied for its potential therapeutic applications in various diseases. In cancer, DFMO has been shown to inhibit tumor growth by reducing polyamine levels, which are essential for cell proliferation. DFMO has been used in clinical trials for the treatment of neuroblastoma, colorectal cancer, and prostate cancer. Inflammation has also been linked to polyamine dysregulation, and DFMO has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis and asthma. DFMO has also shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

特性

IUPAC Name

2-[(4,4-difluorocyclohexanecarbonyl)amino]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2NO3/c16-15(17)8-6-11(7-9-15)13(19)18-12(14(20)21)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIZIBNKLZKKIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)NC(C2=CC=CC=C2)C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。